molecular formula C12H13BrN2O2S B12122293 4-Bromo-N-(morpholin-4-yl-carbothioyl)benzamide

4-Bromo-N-(morpholin-4-yl-carbothioyl)benzamide

Katalognummer: B12122293
Molekulargewicht: 329.21 g/mol
InChI-Schlüssel: YRAIXCRIIRBOMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-(morpholine-4-carbonothioyl)benzamide is a chemical compound with the molecular formula C12H13BrN2O2S and a molecular weight of 329.21 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to a benzamide ring and a morpholine-4-carbonothioyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(morpholine-4-carbonothioyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with morpholine-4-carbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for 4-Bromo-N-(morpholine-4-carbonothioyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-(morpholine-4-carbonothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted benzamides.

    Oxidation: Oxidized derivatives with different functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: Carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-(morpholine-4-carbonothioyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-N-(morpholine-4-carbonothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-N-(morpholine-4-carbonyl)benzamide: Similar structure but with a carbonyl group instead of a carbonothioyl group.

    4-Bromo-N-(piperidine-4-carbonothioyl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-Chloro-N-(morpholine-4-carbonothioyl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-N-(morpholine-4-carbonothioyl)benzamide is unique due to its specific combination of a bromine atom, a benzamide ring, and a morpholine-4-carbonothioyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C12H13BrN2O2S

Molekulargewicht

329.21 g/mol

IUPAC-Name

4-bromo-N-(morpholine-4-carbothioyl)benzamide

InChI

InChI=1S/C12H13BrN2O2S/c13-10-3-1-9(2-4-10)11(16)14-12(18)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16,18)

InChI-Schlüssel

YRAIXCRIIRBOMD-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.